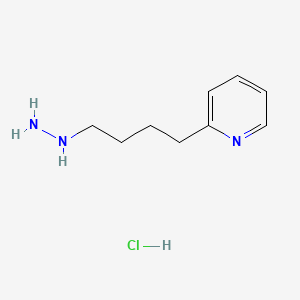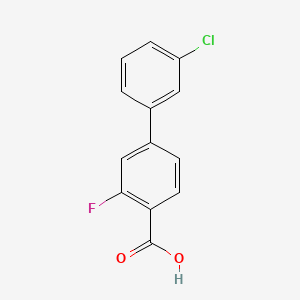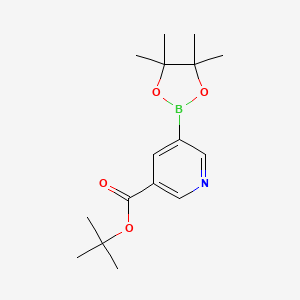
1-ブロモブタン-1d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BroMobutane-1d4 is a deuterated analog of 1-Bromobutane, an organobromine compound with the formula CH₃(CH₂)₃Br. This compound is a colorless liquid, although impure samples may appear yellowish. It is insoluble in water but soluble in organic solvents. The deuterated version, 1-BroMobutane-1d4, is used in various fields of research due to its unique physical and chemical properties.
科学的研究の応用
1-BroMobutane-1d4 has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis and as a precursor to other compounds, such as n-butyllithium.
Biology: Deuterated compounds like 1-BroMobutane-1d4 are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: 1-BroMobutane-1d4 is used in the manufacturing of specialized materials for technology and electronics.
準備方法
1-BroMobutane-1d4 can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄). The reaction proceeds as follows :
CH3(CH2)3OH+HBr→CH3(CH2)3Br+H2O
In an industrial setting, the production of 1-BroMobutane-1d4 typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include a reflux setup to maintain the reaction temperature and facilitate the separation of the desired product from byproducts .
化学反応の分析
1-BroMobutane-1d4 undergoes several types of chemical reactions, including:
Substitution Reactions (S_N2): As a primary haloalkane, 1-BroMobutane-1d4 is prone to bimolecular nucleophilic substitution (S_N2) reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, 1-BroMobutane-1d4 forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Reduction Reactions: 1-BroMobutane-1d4 can be reduced to butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
作用機序
The primary mechanism of action for 1-BroMobutane-1d4 involves its role as an alkylating agent. In S_N2 reactions, the compound undergoes nucleophilic attack, leading to the substitution of the bromine atom with a nucleophile. This reaction mechanism is facilitated by the presence of a good leaving group (bromine) and a strong nucleophile .
類似化合物との比較
1-BroMobutane-1d4 can be compared with other similar compounds, such as:
1-Chlorobutane (CH₃(CH₂)₃Cl): Similar to 1-BroMobutane-1d4 but with a chlorine atom instead of bromine. It is less reactive in S_N2 reactions due to the weaker leaving group.
1-Iodobutane (CH₃(CH₂)₃I): More reactive than 1-BroMobutane-1d4 due to the better leaving group (iodine).
1-Fluorobutane (CH₃(CH₂)₃F): Less reactive in S_N2 reactions due to the strong carbon-fluorine bond.
1-BroMobutane-1d4 stands out due to its deuterium atoms, which make it particularly useful in research applications involving isotopic labeling and tracing.
特性
CAS番号 |
1219805-80-7 |
|---|---|
分子式 |
C4H9Br |
分子量 |
141.044 |
IUPAC名 |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChIキー |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


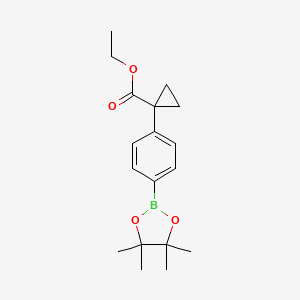
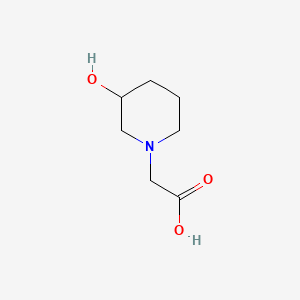
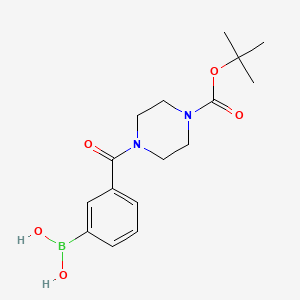
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)
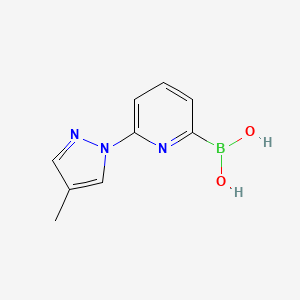
![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)
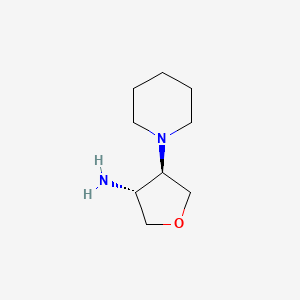
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
